molecular formula C12H22 B075492 Cyclododecene CAS No. 1501-82-2

Cyclododecene

Cat. No. B075492
CAS RN: 1501-82-2
M. Wt: 166.3 g/mol
InChI Key: HYPABJGVBDSCIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclododecene involves a range of methods, including selective dehydrogenative borylation reactions that differentiate between cis and trans isomers of cyclododecene, showcasing the compound's versatile reactivity and the ability to obtain specific isomers for further applications (Singh & Leyva–Pérez, 2024).

Molecular Structure Analysis

The molecular structure of cyclododecene has been elucidated through crystal and molecular structure analyses, revealing different conformations of the ring skeletons in compounds such as cis-cyclododecene. These studies contribute significantly to understanding the spatial arrangement and potential reactivity of cyclododecene (Ermer, Eser, & Dunitz, 1971).

Chemical Reactions and Properties

Cyclododecene undergoes a variety of chemical reactions, including ozonolysis to produce w-formyl carboxylic acid and other products, depending on reaction conditions such as temperature and catalyst presence. This demonstrates the compound's reactivity and the potential to generate valuable chemical intermediates (Kim, Yang, & Kim, 1995).

Physical Properties Analysis

The physical properties of cyclododecene, such as its inclusion in cyclodextrin-functionalized layered metal hydroxides, indicate its hydrophobic characteristics and its ability to interact with hydrophobic nanopockets, leading to the formation of organometallic-organic-inorganic hybrids (Mohanambe & Vasudevan, 2005).

Chemical Properties Analysis

Further, the chemical properties of cyclododecene have been explored through studies on its hydrogenation using lithium naphthalenide and nickel chloride dihydrate, providing a simpler alternative to traditional catalytic hydrogenation methods. This highlights the versatility of cyclododecene in synthetic applications and its potential for generating various derivatives (Alonso & Yus, 2001).

Scientific Research Applications

  • Hydrogenation Methods : A study by Alonso and Yus (2001) presented an alternative method for the hydrogenation of cyclododecene using a reductive system composed of nickel(II) chloride dihydrate, lithium, and naphthalene, avoiding the need for molecular hydrogen (Alonso & Yus, 2001).

  • Chemical Transformations and Applications : Oshnyakova et al. (2008) discussed the transformation of cyclododecene into cyclododecanol, a precursor for substances used in the manufacture of polyesters, polyamides, Nylon-12, and plasticizers (Oshnyakova et al., 2008).

  • Polymerization Studies : Karabulut et al. (2004) described the ring-opening metathesis polymerization of cyclododecene using an electrochemically reduced tungsten-based catalyst. They explored the influence of reaction conditions on polymerization yield and characterized the resulting polymer (Karabulut et al., 2004).

  • Selective Hydrogenation : Tsuji and Suzuki (1977) achieved high selectivity in hydrogenating cyclododecatriene to cyclododecene using RuCl2(PPh3)3 as a catalyst (Tsuji & Suzuki, 1977).

  • Oxidation Kinetics : Mahajan, Sharma, and Sridhar (2004) studied the uncatalyzed liquid-phase oxidation of cyclododecene with molecular oxygen, examining the reaction kinetics and proposing a mechanism based on their results (Mahajan et al., 2004).

  • Heterogeneous Catalysis : Wieβmeier and Hönicke (1996) investigated the heterogeneously catalyzed gas-phase hydrogenation of cyclododecatriene on palladium catalysts with regular pore systems, examining product selectivities and mass transport influences (Wieβmeier & Hönicke, 1996).

  • Catalyzed Acetoxylation : Kolev et al. (2003) conducted a kinetic study on the palladium(ii)-catalyzed acetoxylation of cyclododecene, obtaining cyclododec-2-en-1-yl acetates with high selectivity (Kolev et al., 2003).

  • Conformational Analysis : Han et al. (2010) synthesized and determined the configuration and conformation of 1,2-disubstituted cyclododecenes, providing insights into their chemical structure (Han et al., 2010).

  • Ozonolysis Research : Kim et al. (1995) carried out ozonolysis of cyclododecene, producing various chemical compounds and exploring the reaction variables affecting product distribution (Kim et al., 1995).

Safety And Hazards

Cyclododecene may be fatal if swallowed and enters airways . It is advised to avoid release to the environment . In case of accidental ingestion, it is recommended to get emergency medical help immediately and not to induce vomiting .

properties

IUPAC Name

cyclododecene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPABJGVBDSCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880669
Record name cyclododecene, (e)-
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Molecular Weight

166.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclododecene
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Product Name

Cyclododecene, (E)-

CAS RN

1486-75-5, 1501-82-2
Record name cyclododecene, (e)-
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Record name Cyclododecene
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Synthesis routes and methods I

Procedure details

A 70 ml autoclave equipped with a magnetic stirrer was charged with 40 g of trans-, trans-, cis-1,5,9-cyclododecatriene, 50 mg of RuCl3*H2O, 400 mg of triphenylphosphine, 0.5 g of 37% strength aqueous formaldehyde solution and 100 mg of acetic acid. The reactor was purged with nitrogen and hydrogen and then brought to a hydrogen pressure of 20 bar and heated up with stirring. At 115° C., the reactor pressure decreased noticeably and the internal temperature rose quickly to 140° C. Thereafter the reactor was constantly maintained at 20 bar and 145° C. by means of hydrogen. After about 2.5 hours the reactor was cooled down and decompressed. The effluent was found by GC to contain a yield of 97% of cyclododecene and 1.8% of cyclododecane. The remainder was cyclododecadiene.
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RuCl3
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Yield
97%

Synthesis routes and methods II

Procedure details

The hydrogenation of polyenes to monoenes over homogeneous Ru catalysts with addition of water is described, for example, in U.S. Pat. No. 5,180,870. In example 2 of this document, a cyclododecatriene conversion of 98.4% is attained after a reaction time of 4 h with addition of water. What cyclododecene yield is obtained is not stated. In example 1 of this document, only an unsatisfactory conversion of 85.8% is attained with addition of somewhat less water than in example 2 after a reaction time of 8 h.
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polyenes
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Synthesis routes and methods III

Procedure details

Using the mode of operation set forth in Example 1--except for Experiment 31, wherein 15 ml. of monomer was employed--30 ml. (158 mmol.) of cyclododecene (mixture of isomers with 70.3% trans- and 29.7% cis-cyclododecene) was polymerized with a catalyst of varying amounts of cis,trans-1,5-cyclodecadiene and 1.5 ml. of a 0.1-molar solution of tungsten hexachloride in benzene. The results of Comparative Experiment B, as well as Experiments 31-38, are indicated in Table V.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclododecene
Reactant of Route 2
Cyclododecene
Reactant of Route 3
Cyclododecene
Reactant of Route 4
Cyclododecene
Reactant of Route 5
Cyclododecene
Reactant of Route 6
Cyclododecene

Citations

For This Compound
2,640
Citations
H Nozaki, R Noyori - The Journal of Organic Chemistry, 1965 - ACS Publications
… No irons-cyclododecene was detected. The infrared spectrum of the product was in accord … , 12 a mixture of both isomers of cyclododecene was produced. Gas chromatography (PEG-…
Number of citations: 29 pubs.acs.org
R Wolovsky - Journal of the American Chemical Society, 1970 - ACS Publications
… ) could be identified in the metathesis product of cyclododecene, as evidenced by mass … Mass spectra of the xylene-extractable portion of the metathesis product of cyclododecene at …
Number of citations: 94 pubs.acs.org
DR Fahey - The Journal of Organic Chemistry, 1973 - ACS Publications
Ruthenium complexes have been found to catalyze the selective homogeneous hydrogenation of 1, 5, 9-cyclo-dodecatriene (CDT) to cyclododecene (CDE). The most useful complex,(…
Number of citations: 86 pubs.acs.org
A Uchida, T Maeda, S Matsuda - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
… of cyclooctene or cyclododecene with formaldehyde in acetic … , while the reaction of cyclododecene gave a mixture of cyclic … sation of cyclooctene or cyclododecene with …
Number of citations: 6 www.journal.csj.jp
AC Cope, PT Moore, WR Moore - Journal of the American …, 1959 - ACS Publications
Sir: Several qualitative investigations1 have indicated the greater stabilities of the cis isomers of cyclonon-ene and cyclodecene compared to the trans iso-mers. Recently, it has been …
Number of citations: 66 pubs.acs.org
RD Adams, EM Boswell, B Captain… - Angewandte …, 2007 - Wiley Online Library
Cyclododecene (CD) is an important intermediate in the chemical industry since it figures eminently in the synthesis of dicarboxylic aliphatic acids, ketones, cyclic alcohols, lactones and …
Number of citations: 88 onlinelibrary.wiley.com
VI Bykov, BA Belyaev, TA Butenko… - Petroleum Chemistry, 2016 - Springer
The stereochemistry of the cometathesis of cyclododecene (CDD) with hexene-1 in the presence of the MoCl 5 /SiO 2 –Me 4 Sn heterogeneous catalytic system has been studied. It has …
Number of citations: 3 link.springer.com
DJ Brickwood, WD Ollis, JS Stephanatou… - Journal of the Chemical …, 1978 - pubs.rsc.org
The temperature dependences of (i) the broad-band decoupled 13C nmr spectrum of 5,6,11,12,17,18-hexahydrotribenzo[a,e,i]cyclododecene (1) and (ii) the 1H nmr spectra of its 2,3,8,9…
Number of citations: 16 pubs.rsc.org
C Eickmeier, H Junga, AJ Matzger… - … Edition in English, 1997 - Wiley Online Library
The title molecule (“hexaethynyltribenzocyclyne”) 1 a is of great interest as a subunit of graphyne 2,[’] a partially carbomericfZ1 graphitic carbon all~ trope,’~] as an extended 7c …
Number of citations: 81 onlinelibrary.wiley.com
A Bhaumik, T Tatsumi - Catalysis letters, 2000 - Springer
Simultaneous surface modification by 3‐chloropropyl and methyl groups on the same Si atoms resulted in hydrophobic and highly ordered mesoporous silica with a very high surface …
Number of citations: 53 link.springer.com

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